molecular formula C10H11ClFNO2 B1532602 (R)-2-(3-chloro-5-fluorophenylamino)butanoic acid CAS No. 1270019-83-4

(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid

Cat. No. B1532602
CAS RN: 1270019-83-4
M. Wt: 231.65 g/mol
InChI Key: FIYGVKPGJGNTCV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid, also known as (R)-3-Chloro-5-Fluoro-2-Phenylacetic Acid, is a synthetic organic compound that is widely used in the fields of pharmaceuticals, biochemistry, and chemical synthesis. It is a chiral compound, with the (R)-enantiomer being the most common form. The compound has a wide variety of applications in the laboratory and has been used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Phospholipase D Inhibitors for Therapeutic Applications

"(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid" may relate to compounds investigated for their ability to inhibit phospholipase D (PLD), an enzyme implicated in multiple biological processes. PLD inhibitors like 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) demonstrate potential in altering cell spreading and inhibiting chemotaxis, suggesting therapeutic applications in autoimmunity and cancer metastasis (W. Su et al., 2009) Read More.

Fluorescent Probes for Biological Studies

A strategy for biosynthetically incorporating low-molecular-weight fluorophores into proteins at defined sites has been developed, highlighting the potential for using fluorescent amino acids like dansylalanine for studying protein dynamics and interactions in vivo (D. Summerer et al., 2006) Read More.

Radiotracers for Neurological Imaging

New GABA_B agonists have been synthesized, including compounds structurally related to "this compound", for potential PET radiotracer applications. These compounds, like (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid, demonstrate promising binding affinities and brain uptake in mice, indicating their utility in imaging GABA_B receptors in neurological studies (R. Naik et al., 2018) Read More.

Gas and Vapor Separations

Research into rare-earth metal-organic frameworks (MOFs) with restricted window apertures, incorporating structural elements similar to "this compound", has shown significant potential in selective adsorption kinetics for gas/vapor separation. These materials demonstrate notable separation properties driven by adsorption kinetics, particularly in systems like n-butane/methane and butanol/methanol (D. Xue et al., 2015) Read More.

properties

IUPAC Name

(2R)-2-(3-chloro-5-fluoroanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-2-9(10(14)15)13-8-4-6(11)3-7(12)5-8/h3-5,9,13H,2H2,1H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGVKPGJGNTCV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736365
Record name (2R)-2-(3-Chloro-5-fluoroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270019-83-4
Record name (2R)-2-(3-Chloro-5-fluoroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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